(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Overview
Description
(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the 3,4-dichlorobenzylidene moiety enhances the compound’s biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of rhodanine with 3,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an ethanol or methanol solvent. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can induce apoptosis in cancer cells by activating caspase enzymes and increasing reactive oxygen species (ROS) levels . Additionally, it can inhibit microbial growth by targeting bacterial cell wall synthesis and protein function.
Comparison with Similar Compounds
Similar Compounds
4,6-Diamino-5-(3,4-dichlorobenzylidene)pyrimidin-2(5H)-one: Another compound with a similar benzylidene moiety, known for its antimicrobial activity.
1-Dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone: A compound with potent anticancer properties, similar in structure to (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one.
Uniqueness
This compound is unique due to its rhodanine core, which imparts distinct biological activities. The presence of the 3,4-dichlorobenzylidene group further enhances its potency and selectivity, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C10H5Cl2NOS2 |
---|---|
Molecular Weight |
290.2 g/mol |
IUPAC Name |
5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H5Cl2NOS2/c11-6-2-1-5(3-7(6)12)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15) |
InChI Key |
ZLJFJFLVZUHVOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=S)S2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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